Chromatographic Retention Time Differentiation from Parent Morinidazole in Validated HPLC Impurity Method
In the published HPLC method for morinidazole process-related impurity analysis, 2-(Hydroxymethyl)-morinidazole (identified as a process impurity) exhibits a retention time that is reproducibly distinct from the parent drug morinidazole and from seven other characterized impurities (Imp-A through Imp-H). Retention times were confirmed through co-injection experiments, demonstrating that the 2-hydroxymethyl substitution results in an earlier elution profile compared to the more lipophilic 2-methyl parent compound, attributable to the lower XLogP3 value of -1.6 versus approximately -0.5 for morinidazole [1][2].
| Evidence Dimension | Reversed-phase HPLC retention time differentiation (relative retention time shift) |
|---|---|
| Target Compound Data | Detected as a resolved impurity peak in morinidazole recrystallization mother liquor; impurity levels ranging from 0.05% to 1.30% across nine characterized impurities [1] |
| Comparator Or Baseline | Parent morinidazole (2-methyl-5-nitroimidazole core); earlier-eluting than parent due to increased polarity from 2-hydroxymethyl substitution |
| Quantified Difference | Retention time shift confirmed via co-injection; XLogP3 difference of approximately -1.1 log units (target: -1.6; morinidazole: approximately -0.5, inferred from structural analogs) [2] |
| Conditions | HPLC analysis of morinidazole recrystallization mother liquor; preparative HPLC isolation; co-injection confirmation; NMR and HRMS characterization [1] |
Why This Matters
Procurement of the correct impurity reference standard with verified retention time is essential for unambiguous peak identification in USP/EP pharmacopeial impurity testing; use of an incorrect analog would produce a false-negative or false-positive impurity result, directly impacting batch release decisions.
- [1] Li L, Dong Z, Kong X, et al. Isolation, Synthesis, and Identification of Process-Related Impurities From Morinidazole. Separation Science Plus. 2025;8:e202400133. DOI: 10.1002/sscp.202400133 View Source
- [2] PubChem Compound Summary. CID 146014912: 2-(Hydroxymethyl)-morinidazole. Computed XLogP3 value. National Center for Biotechnology Information. View Source
